molecular formula C12H12BrNO3 B1414019 Ethyl 2-bromo-5-cyano-3-methoxyphenylacetate CAS No. 1805019-51-5

Ethyl 2-bromo-5-cyano-3-methoxyphenylacetate

Cat. No. B1414019
CAS RN: 1805019-51-5
M. Wt: 298.13 g/mol
InChI Key: FCBNXMDUQSITFL-UHFFFAOYSA-N
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Description

Ethyl 2-bromo-5-cyano-3-methoxyphenylacetate (EBCMPA) is an organic compound belonging to the class of compounds known as phenylacetates. It is a colorless liquid with a boiling point of 105°C and a melting point of -2°C. EBCMPA has a wide range of applications in the pharmaceutical, cosmetic, and food industries. It has been used as a flavoring agent, preservative, and as an ingredient in the synthesis of various drugs.

Mechanism of Action

Ethyl 2-bromo-5-cyano-3-methoxyphenylacetate has been found to interact with several biological targets. It has been shown to inhibit the activity of certain enzymes, such as cytochrome P450 enzymes, and to bind to certain receptors, such as the serotonin 5-HT2A receptor. In addition, this compound has been found to inhibit the activity of certain proteins, such as the enzyme glutathione S-transferase.
Biochemical and Physiological Effects
This compound has been found to have several biochemical and physiological effects. It has been found to reduce inflammation and to inhibit the growth of certain bacteria. It has also been found to have antioxidant properties and to inhibit the activity of certain enzymes, such as cytochrome P450 enzymes. In addition, this compound has been found to bind to certain receptors, such as the serotonin 5-HT2A receptor.

Advantages and Limitations for Lab Experiments

Ethyl 2-bromo-5-cyano-3-methoxyphenylacetate has several advantages for use in laboratory experiments. It is a relatively inexpensive compound and is easily synthesized from commercially available reagents. In addition, it is relatively stable and has a low boiling point, making it easy to handle. However, this compound is a relatively strong acid and is corrosive, so it must be handled with care.

Future Directions

There are several potential future directions for research on Ethyl 2-bromo-5-cyano-3-methoxyphenylacetate. These include further research into its mechanism of action, its potential applications in the pharmaceutical and cosmetic industries, and its potential as an antioxidant and anti-inflammatory agent. In addition, further research into its potential as an antibacterial agent and its ability to bind to certain receptors, such as the serotonin 5-HT2A receptor, could be beneficial. Finally, further research into its potential as a flavoring agent and preservative could lead to new applications in the food industry.

Scientific Research Applications

Ethyl 2-bromo-5-cyano-3-methoxyphenylacetate has been studied extensively in scientific research due to its potential applications in the pharmaceutical, cosmetic, and food industries. It has been used as a preservative, a flavoring agent, and as an ingredient in the synthesis of various drugs. It has also been used in the synthesis of several drugs, including anti-cancer agents, anti-inflammatory agents, and antifungal agents. In addition, this compound has been studied for its potential as an antioxidant and for its ability to inhibit the growth of certain bacteria.

properties

IUPAC Name

ethyl 2-(2-bromo-5-cyano-3-methoxyphenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12BrNO3/c1-3-17-11(15)6-9-4-8(7-14)5-10(16-2)12(9)13/h4-5H,3,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCBNXMDUQSITFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=C(C(=CC(=C1)C#N)OC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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